molecular formula C4H10BF3O B1144120 Boron trifluoride etherate CAS No. 109-63-7

Boron trifluoride etherate

Cat. No. B1144120
CAS RN: 109-63-7
M. Wt: 141.93
InChI Key:
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Patent
US04001300

Procedure details

Another method for the alkylation of the 3-hydroxy is by reaction with an alcohol in the presence of boron trifluoride etherate. Thus, methanol and boron trifluoride etherate yield a methyl ether at a reaction temperature of about 25° C. followed conveniently by thin layer chromatography.
[Compound]
Name
3-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9]>CO>[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[CH3:6][O:7][CH3:8] |f:0.1,3.4|

Inputs

Step One
Name
3-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B(F)(F)F.CCOCC
Name
Type
product
Smiles
COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04001300

Procedure details

Another method for the alkylation of the 3-hydroxy is by reaction with an alcohol in the presence of boron trifluoride etherate. Thus, methanol and boron trifluoride etherate yield a methyl ether at a reaction temperature of about 25° C. followed conveniently by thin layer chromatography.
[Compound]
Name
3-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9]>CO>[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[CH3:6][O:7][CH3:8] |f:0.1,3.4|

Inputs

Step One
Name
3-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B(F)(F)F.CCOCC
Name
Type
product
Smiles
COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.